18-Nor-17|A-estradiol-d4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-Nor-17|A-estradiol-d4 involves multiple steps, starting from estradiol. The process includes the selective deuteration of specific hydrogen atoms in the estradiol molecule. This is typically achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
18-Nor-17|A-estradiol-d4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to hydroxyl groups.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation agents like bromine (Br2) and alkylating agents such as methyl iodide (CH3I) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield estrone derivatives, while reduction can regenerate the original hydroxyl groups .
Scientific Research Applications
18-Nor-17|A-estradiol-d4 is widely used in scientific research, particularly in the fields of:
Chemistry: To study the metabolic pathways and reaction mechanisms of estradiol and its analogs.
Biology: To investigate the biological effects and interactions of estradiol at the cellular and molecular levels.
Medicine: To develop and test new therapeutic agents targeting estrogen receptors.
Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 18-Nor-17|A-estradiol-d4 involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate the transcription of specific genes, leading to various physiological effects. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in regulating reproductive and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
17β-Estradiol: The natural form of estradiol, widely studied for its role in the endocrine system.
Ethinyl Estradiol: A synthetic derivative used in oral contraceptives.
Estrone: Another naturally occurring estrogen with similar but distinct biological activities.
Uniqueness
18-Nor-17|A-estradiol-d4 is unique due to its deuterium labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a distinct advantage in research applications, enabling scientists to differentiate between endogenous and exogenous sources of estradiol .
Properties
Molecular Formula |
C17H22O2 |
---|---|
Molecular Weight |
262.38 g/mol |
IUPAC Name |
(8S,9S,13S,14S,17S)-13,16,16,17-tetradeuterio-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C17H22O2/c18-11-2-4-12-10(9-11)1-3-14-13(12)5-6-16-15(14)7-8-17(16)19/h2,4,9,13-19H,1,3,5-8H2/t13-,14-,15+,16+,17+/m1/s1/i8D2,16D,17D |
InChI Key |
MSBFOZNDVHIKJM-UFLIDJOTSA-N |
Isomeric SMILES |
[2H][C@]12CC[C@H]3[C@H]([C@@H]1CC([C@]2([2H])O)([2H])[2H])CCC4=C3C=CC(=C4)O |
Canonical SMILES |
C1CC2C(CCC3=C2C=CC(=C3)O)C4C1C(CC4)O |
Origin of Product |
United States |
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